molecular formula C9H9NO2 B3394009 6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 695154-43-9

6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No. B3394009
CAS RN: 695154-43-9
M. Wt: 163.17 g/mol
InChI Key: IPYJWOVWOSWWFN-UHFFFAOYSA-N
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Description

“6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound that is part of the benzoxazine family . Benzoxazines are a type of heterocyclic compound that have been gaining attention due to their attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They are used in various fields including halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and more .


Synthesis Analysis

The synthesis of this compound involves the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The resulting product is a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups .


Molecular Structure Analysis

The chemical structure of TMBE was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR,13C-NMR) .


Chemical Reactions Analysis

The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage . The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method .


Physical And Chemical Properties Analysis

The dynamic mechanical analysis of PTMBE showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289°C, respectively, with a char yield of 27% at 800°C . The tensile test of the film revealed that the elongation at break was up to 14.2% .

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications. For instance, the inherent brittleness of polybenzoxazines, especially in aromatic polybenzoxazines, limits their further development in the chemical industry . Therefore, research could focus on improving the toughness of polybenzoxazines .

properties

IUPAC Name

6-methyl-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)5-12-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYJWOVWOSWWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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